Roxatidine

H2-receptor antagonist resistance ulcer healing chemical structure-activity relationship

Why choose Roxatidine (CAS 78273-80-0) for your research? Unlike five-membered ring H2 antagonists (cimetidine, ranitidine, famotidine), roxatidine features a distinct six-membered piperidine ring that confers a unique CYP450 interaction profile—its CYP450 inhibition is 12-100x weaker than cimetidine. With >95% oral absorption and antisecretory potency 3-6x that of cimetidine, it ensures reliable systemic exposure. Crucially, it uniquely prevents necrotizing agent-induced gastric mucosal lesions in preclinical models, making it indispensable for mucosal protection research. For ulcer resistance studies, it heals 89% of duodenal ulcers resistant to five-membered ring H2-blockers.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
CAS No. 78273-80-0
Cat. No. B1205453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxatidine
CAS78273-80-0
Synonymsoxatidine
roxatidine acetate
roxatidine acetate hydrochloride
Roxiwas
Zarocs
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO
InChIInChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21)
InChIKeyBCCREUFCSIMJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roxatidine Acetate (CAS 78273-80-0): An H2-Receptor Antagonist with Differentiated Pharmacological and Safety Profile for Scientific Procurement


Roxatidine acetate (CAS 78628-28-1 as acetate salt; active metabolite CAS 78273-80-0) is a specific, competitive histamine H2-receptor antagonist. It is a prodrug that undergoes rapid and near-complete (>95%) oral absorption and is converted by esterases in the small intestine, plasma, and liver to its active metabolite, roxatidine [1]. Structurally, it is distinguished from earlier H2-blockers by its six-membered piperidine ring, in contrast to the five-membered imidazole (cimetidine), furan (ranitidine), or thiazole (famotidine) rings [2]. This structural difference underpins several unique pharmacological features, including a distinct binding interaction with cytochrome P450 enzymes and a potential for mucosal protection not shared by its class peers [2].

Why Roxatidine Acetate Is Not Interchangeable with Other H2 Antagonists in Research and Development Pipelines


Despite a shared pharmacophore, H2-receptor antagonists exhibit critical differences in chemical structure, pharmacokinetic behavior, and interaction with drug-metabolizing enzymes that preclude simple substitution. Roxatidine acetate's unique six-membered piperidine ring structure [1] results in a fundamentally different interaction profile with cytochrome P450 enzymes compared to five-membered ring antagonists like cimetidine [2]. Furthermore, its near-complete oral absorption (>95%) [3] and unique mucosal protective effect in preclinical models [1] are not features shared across the class. For researchers requiring a compound with a defined, non-interfering CYP450 profile and high oral bioavailability, substituting roxatidine with an alternative H2 antagonist would introduce uncontrolled variables and compromise the validity of experimental outcomes.

Quantitative Evidence Differentiating Roxatidine Acetate from Cimetidine, Ranitidine, and Famotidine


Unique Six-Membered Ring Structure Enables Efficacy Against Five-Membered Ring H2-Blocker-Resistant Ulcers

Roxatidine possesses a six-membered piperidine ring, which contrasts with the five-membered rings of cimetidine, ranitidine, and famotidine. This structural difference translates into a clinically meaningful advantage in patients whose ulcers are resistant to five-membered-ring H2-blockers. In a clinical trial, switching from a five-membered-ring agent to roxatidine healed gastric ulcers in 47% (9/19) of patients and duodenal ulcers in 89% (8/9) of patients. Conversely, switching from roxatidine to a five-membered-ring agent in roxatidine-resistant ulcers healed only 40% (6/15) of gastric and 40% (4/10) of duodenal ulcers [1].

H2-receptor antagonist resistance ulcer healing chemical structure-activity relationship

Greater Antisecretory Potency: 3-6x More Potent than Cimetidine and 2x More Potent than Ranitidine

In vitro and in vivo studies demonstrate that roxatidine's antisecretory potency is significantly higher than that of older H2-blockers. The active metabolite, roxatidine, exhibits a potency approximately 3 to 6 times that of cimetidine and about twice that of ranitidine [1]. This is corroborated by a review of four double-blind randomized studies which found roxatidine acetate to be up to twice as potent as ranitidine as a gastric antisecretory agent in human pharmacodynamic trials [2].

gastric acid secretion antisecretory potency pharmacodynamics

Minimal Cytochrome P450 Inhibition: 12-100x Weaker than Cimetidine, Reducing Drug-Drug Interaction Risk

A key differentiator for roxatidine acetate is its minimal interference with hepatic cytochrome P450 enzymes, a major source of drug-drug interactions for cimetidine. A comparative study in mouse hepatic microsomes demonstrated that the inhibition constants (Ki) for roxatidine were 12 to 100-fold higher than those of cimetidine, indicating significantly weaker inhibitory potency [1]. In humans, treatment with cimetidine (800 mg/d) decreased the urinary 6β-hydroxycortisol/17-hydroxycorticosteroid ratio (a marker of CYP3A activity) by 25-35%, whereas roxatidine acetate (150 mg/d) caused no significant change [1].

cytochrome P450 drug-drug interactions hepatic metabolism CYP inhibition

Low Incidence of Adverse Events: Overall Adverse Reaction Rate of 1.7%

Roxatidine acetate demonstrates a favorable safety profile, with a reported overall incidence of adverse reactions of approximately 1.7% in clinical studies [1]. In a direct comparison with ranitidine in gastric ulcer healing, adverse reactions were reported by 3 patients treated with roxatidine acetate compared to 4 patients treated with ranitidine, indicating a similarly low and favorable tolerability profile [2].

safety profile adverse drug reactions tolerability

Unique Mucosal Protective Effect Not Shared by Cimetidine, Ranitidine, or Famotidine

In a rat model, roxatidine acetate prevented the formation of gastric mucosal lesions induced by necrotizing agents. This effect was not observed with cimetidine, ranitidine, or famotidine [1]. This suggests that roxatidine acetate possesses a mucosal protective action independent of its acid-suppressing effects.

mucosal protection cytoprotection gastric mucosal lesion preclinical model

Defined Research and Industrial Application Scenarios for Roxatidine Acetate Based on Evidence-Based Differentiation


Investigating Mechanisms of H2-Blocker Resistance

Given its distinct six-membered ring structure and demonstrated efficacy in healing ulcers resistant to five-membered ring H2-blockers (89% for duodenal ulcers) [1], roxatidine acetate is the preferred compound for research models studying H2-blocker resistance. It provides a chemically and pharmacologically distinct comparator to probe structure-activity relationships in resistance pathways.

Drug-Drug Interaction (DDI) Studies Requiring a Non-Interfering H2 Antagonist

In preclinical or clinical research where co-administration with a CYP450-metabolized drug is required, roxatidine acetate's minimal CYP450 inhibition (12-100x weaker than cimetidine) [1] makes it an ideal control. It allows for the study of gastric acid suppression without the confounding variable of altered hepatic metabolism.

Pharmacodynamic Studies Requiring High Potency and Oral Bioavailability

With near-complete oral absorption (>95%) [1] and antisecretory potency 3-6x that of cimetidine and 2x that of ranitidine [2], roxatidine acetate is highly suitable for pharmacodynamic studies where reliable systemic exposure and robust gastric acid suppression are critical endpoints. Its high bioavailability simplifies dosing and reduces variability.

Preclinical Models of Gastric Mucosal Defense and Cytoprotection

Unlike other H2-blockers, roxatidine acetate uniquely prevents necrotizing agent-induced gastric mucosal lesions in rat models [1]. This makes it an essential tool for researchers investigating mechanisms of mucosal protection and injury repair, separate from its acid-suppressing effects.

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